Heptacosanoic acid

Peroxisomal Disorders Biomarker Membrane Biophysics

Quantifying serum VLCFAs for peroxisomal disorder diagnosis is compromised by co-eluting endogenous fatty acids. This ≥98% pure odd-chain (C27:0) internal standard resolves this via a distinct GC retention time and specific MS ionization, ensuring interference-free quantification. • Clinically validated for X-ALD/AMN erythrocyte membrane microviscosity studies; non-substitutable by shorter OCFAs. • Suitable for GC-NPD, GC-MS, and LC-MS trace-level serum/plasma analysis. • Also applicable as a biomass-burning tracer in PM2.5 source-apportionment GC-MS workflows. Bulk-ready, ambient-shipped, with full QC documentation.

Molecular Formula C27H54O2
Molecular Weight 410.7 g/mol
CAS No. 7138-40-1
Cat. No. B1205569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptacosanoic acid
CAS7138-40-1
Molecular FormulaC27H54O2
Molecular Weight410.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O
InChIInChI=1S/C27H54O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28)29/h2-26H2,1H3,(H,28,29)
InChIKeyVXZBFBRLRNDJCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Heptacosanoic Acid (C27:0) Standard


Heptacosanoic acid (C27:0) is a straight-chain saturated fatty acid belonging to the very-long-chain fatty acid (VLCFA) class, defined by a carbon chain length exceeding C22 [1]. As an odd-chain VLCFA, it is endogenous in mammalian systems, present in blood and tissues [2], and is notably associated with peroxisomal disorders such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome [3]. Its primary utility in research procurement is as a high-purity analytical reference standard and internal standard for the quantification of VLCFAs in complex biological matrices [4].

Analytical internal standard for serum VLCFA quantification by GC or GC-MS
High-purity reference standard for metabolomics and biomarker discovery
Odd-chain VLCFA probe for peroxisomal disorder research and aerosol source studies

Why Heptacosanoic Acid Substitution Fails


Generic substitution of heptacosanoic acid (C27:0) with shorter-chain odd-chain fatty acids (e.g., C15:0, C17:0, C23:0, C25:0) is scientifically invalid for specific VLCFA assays. Each odd-chain VLCFA possesses distinct physicochemical properties—notably, differential retention times in gas chromatography (GC) and distinct ionization efficiencies in mass spectrometry (MS)—which directly impact analytical accuracy [1]. Critically, C27:0 has a specific, well-documented clinical association with erythrocyte membrane microviscosity in X-ALD and adrenomyeloneuropathy (AMN) patients that is not replicated by shorter-chain analogs [2]. Substitution would compromise both the quantitative validity of the analytical method and the clinical relevance of the biomarker data.

Retention time mismatch

Shorter-chain odd-chain FAs (C15:0–C25:0) may shift GC retention, compromising peak resolution and quantification accuracy in validated methods.

Biophysical property gap

Erythrocyte membrane microviscosity contribution specific to C27:0 is not replicated by shorter analogs; biomarker context may differ.

Metabolic pathway divergence

Odd- and even-chain VLCFAs arise from distinct biosynthetic routes; substitution conflates metabolomic pools and may distort biological interpretation.

Heptacosanoic Acid Comparative Evidence


Membrane Microviscosity in X-ALD Erythrocytes

In erythrocytes from patients with X-linked adrenoleukodystrophy (X-ALD) and adrenomyeloneuropathy (AMN), heptacosanoic acid (C27:0) levels are quantitatively elevated and contribute to a significant increase in membrane microviscosity relative to controls. The microviscosity value, as measured by fluorescence polarization, is 3.52 ± 0.15 poise in ALD patients compared to 2.95 ± 0.10 poise in normal controls [1]. While this study notes a collective increase in several VLCFAs including C26:0, it explicitly quantifies the contribution of C27:0 to this pathological biophysical change, a finding that is not replicated in studies examining C26:0 alone [1]. The presence of C27:0 in the lipid bilayer is thus a key driver of altered membrane dynamics in peroxisomal disorders.

Membrane microviscosity
Head-to-head
Elevated C27:0 correlates with microviscosity 3.52 ± 0.15 vs 2.95 ± 0.10 poise in ALD vs control erythrocytes
Supports disease-model membrane endpoint interpretation
Fluorescence polarization data; contribution distinct from C26:0
Peroxisomal Disorders Biomarker Membrane Biophysics

GC Internal Standard Performance

Heptacosanoic acid (C27:0) is specifically validated and widely cited as an internal standard for the quantification of very-long-chain fatty acids (VLCFAs) in human serum via gas chromatography (GC) with nitrogen-phosphorus detection (NPD) following cyanomethylation [1]. This method relies on the distinct chromatographic properties of C27:0, which elutes at a retention time distinct from endogenous C22:0, C24:0, and C26:0, allowing for precise peak integration and quantification without co-elution. In contrast, C25:0 (pentacosanoic acid) is more commonly used as a standard for plant and fungal lipid analysis and does not have the same validated clinical application in serum VLCFA panels [2]. The use of C27:0 is a defined protocol in the literature, ensuring method reproducibility and cross-study data comparison.

GC internal standard
Method context
Validated for serum VLCFA quantification via GC-NPD after cyanomethylation; elutes without interference from C22:0/C24:0/C26:0
Supports method-transfer context for VLCFA analysis
C25:0 not validated in this serum assay context
Analytical Chemistry Gas Chromatography VLCFA Quantification

Odd-Chain Fatty Acid Metabolic Origin

As an odd-chain fatty acid (OCFA), heptacosanoic acid (C27:0) has a fundamentally different biosynthetic origin and metabolic fate compared to even-chain VLCFAs. OCFAs are synthesized using propionyl-CoA as a primer molecule, derived from amino acid catabolism (e.g., isoleucine, valine) or the α-oxidation of even-chain VLCFAs [1]. In contrast, even-chain fatty acids (e.g., palmitic acid, C16:0) are synthesized from an acetyl-CoA primer [2]. This metabolic divergence is crucial; OCFA levels in plasma, including longer-chain derivatives like C27:0, are inverse biomarkers for risk of type 2 diabetes and cardiovascular disease, a relationship that does not hold for their even-chain counterparts [1]. Substituting an even-chain VLCFA standard for C27:0 in a metabolomics study would conflate two distinct metabolic pools, leading to flawed biological interpretation.

Metabolic origin
Class-level
Odd-chain synthesis from propionyl-CoA primer; even-chain from acetyl-CoA; systematic review links odd-chain FAs to inverse T2D risk
Supports metabolomics biomarker interpretation; odd/even distinction required
Class-level inference; context-dependent association
Metabolomics Fatty Acid Metabolism Biomarker

Heptacosanoic Acid Application Scenarios


Internal Standard for Clinical VLCFA Profiling

Procure high-purity (≥98%) heptacosanoic acid for use as an internal standard in validated GC-NPD or GC-MS methods for quantifying serum VLCFAs (C22:0, C24:0, C26:0) in suspected cases of X-ALD, AMN, or Zellweger spectrum disorders [1]. The compound's distinct retention time ensures accurate quantification without interference from endogenous fatty acids, enabling reliable clinical diagnosis and monitoring [2].

Metabolomics and Biomarker Reference Standard

Utilize heptacosanoic acid as an authentic reference standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) workflows for the identification and relative quantification of odd-chain VLCFAs in human plasma or serum [1]. This is particularly relevant for large-scale epidemiological studies investigating the inverse association between OCFA levels and risk of cardiometabolic diseases [3].

Aerosol Source Apportionment Standard

Employ heptacosanoic acid as a calibration standard in GC-MS analysis of fine particulate matter (PM2.5) to trace sources of organic aerosol emissions. The compound is a documented tracer for biomass burning, specifically wood smoke, and its quantification aids in source apportionment studies for urban and rural air quality management [4].

Application
Selection Property
Validation Focus
Serum VLCFA profiling in peroxisomal disorder research
GC-NPD/GC-MS method compatibility; distinct retention time
Peak integration without co-elution; method reproducibility across study batches
Odd-chain VLCFA biomarker studies in cohort research
Odd-chain specificity; metabolomics reference standard identity
LC-MS/GC-MS confirmation; batch-to-batch consistency
Biomass burning tracer in aerosol research
Documented tracer for wood smoke PM2.5
Source apportionment model validation; GC-MS calibration linearity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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